N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and an indole ring . The compound also features functional groups such as a carboxamide group and a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazolo[4,3-a]pyrazine ring could potentially be synthesized through a cyclization reaction involving a diamine and a nitrite . The indole ring could be formed through a Fischer indole synthesis or a similar method .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine ring and the indole ring are both aromatic, which means they are particularly stable and can participate in pi stacking interactions .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine . The methoxy group could potentially undergo demethylation under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature. It may have moderate solubility in polar solvents due to the presence of the carboxamide group and the hydroxy group .
Scientific Research Applications
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, are extensively utilized in organic synthesis, catalysis, and drug development. These compounds have shown remarkable versatility in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological significance is highlighted by their potential as anticancer, antibacterial, and anti-inflammatory agents. The heterocyclic N-oxide motif, found in compounds synthesized from indazole, indole, and similar structures, plays a crucial role in advancing chemistry and medicinal applications (Dongli Li et al., 2019).
Triazole-Containing Hybrids' Antibacterial Activity
The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, which share a core structure with this compound, against Staphylococcus aureus, has been extensively reviewed. These compounds act as potent inhibitors of various bacterial enzymes and processes, showing promise as novel anti-S. aureus agents capable of addressing antibiotic resistance. The review emphasizes the significant potential of triazole hybrids in developing broad-spectrum antibacterial therapies, including against drug-resistant forms (Jie Li & Junwei Zhang, 2021).
Indazole Derivatives in Therapeutic Applications
Indazole derivatives, related to the chemical class of this compound, have been identified for their therapeutic potential in treating various diseases. A review of patents from 2013 to 2017 highlighted the pharmacological importance of indazole compounds, which have shown promising anticancer and anti-inflammatory activities. These derivatives also hold potential for treating disorders involving protein kinases and neurodegeneration, indicating the broad therapeutic applications of indazole-based compounds (Ireen Denya et al., 2018).
Pyrazinamide Resistance in Tuberculosis Treatment
Pyrazinamide (PZA), a key drug in tuberculosis (TB) treatment, demonstrates the importance of understanding drug resistance mechanisms for effective therapy. Although not directly related to this compound, the study of PZA resistance in Mycobacterium tuberculosis offers insights into the challenges of developing drugs against resistant bacterial strains. The review covers the molecular mechanisms of PZA's action and resistance, highlighting the critical role of novel compounds in overcoming drug resistance in TB treatment (M. Njire et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways . By inhibiting these kinases, this compound disrupts cell proliferation and angiogenesis, leading to antiproliferative effects against certain cancer cell lines .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their pharmacokinetic properties
Result of Action
This compound exhibits excellent antiproliferative activities against certain cancer cell lines, such as A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound achieves this by inhibiting the expression of c-Met and VEGFR-2 .
Properties
IUPAC Name |
6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVIPJQYBVARKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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